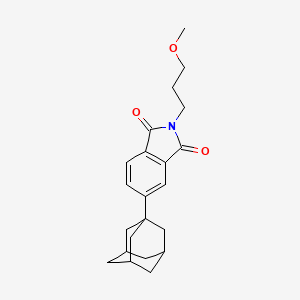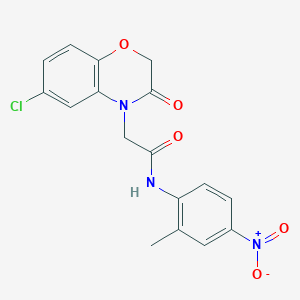
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione, also known as AAPT, is a small molecule that has gained significant attention in the field of medicinal chemistry and drug discovery. AAPT is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several signaling pathways involved in various physiological and pathological processes.
Mechanism of Action
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of GSK-3β and inhibits its activity by preventing the phosphorylation of its substrates. GSK-3β is involved in several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. Inhibition of GSK-3β activity by 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione leads to the activation of the Wnt/β-catenin pathway, which promotes cell survival and proliferation, and the inhibition of the tau phosphorylation pathway, which reduces the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the modulation of the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its high cost of synthesis.
Future Directions
There are several future directions for the research and development of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of the synthesis method to increase the yield and purity of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione. Another direction is the development of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione analogs with improved pharmacological properties, such as increased solubility and bioavailability. Furthermore, the therapeutic potential of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer, needs to be further explored in preclinical and clinical studies. Finally, the mechanism of action of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione and its effects on other signaling pathways needs to be elucidated to fully understand its therapeutic potential.
Scientific Research Applications
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. GSK-3β is a key regulator of several signaling pathways involved in these diseases, and inhibiting its activity has shown promising results in preclinical studies. 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
5-(1-adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-26-6-2-5-23-20(24)18-4-3-17(10-19(18)21(23)25)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16H,2,5-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFCQNUAKKROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-{2-[(3-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4185850.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4185853.png)
![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)
![4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4185867.png)
![N-allyl-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B4185883.png)
amino]-2,4-dimethylbenzenesulfonamide](/img/structure/B4185885.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenylglycinamide](/img/structure/B4185898.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4185906.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4185911.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4185941.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4185951.png)